2'-Tert-butylbiphenyl-3-carboxylic acid
Overview
Description
2’-Tert-butylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, where a tert-butyl group is attached to the second carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Tert-butylbiphenyl-3-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The introduction of the tert-butyl group onto the biphenyl structure is often achieved through Friedel-Crafts alkylation. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction. This can be done by treating the tert-butylbiphenyl intermediate with carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or butyllithium (BuLi).
Industrial Production Methods
In an industrial setting, the production of 2’-Tert-butylbiphenyl-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2’-Tert-butylbiphenyl-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’-Tert-butylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Tert-butylbiphenyl-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.
2’-Tert-butylbiphenyl-4-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior and interactions.
Uniqueness
2’-Tert-butylbiphenyl-3-carboxylic acid is unique due to the presence of both the bulky tert-butyl group and the reactive carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-(2-tert-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYNEGLQXVBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503124 | |
Record name | 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40182-05-6 | |
Record name | 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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